![molecular formula C7H8N2O2S B031640 5-(Methylsulfanyl)-2-nitroaniline CAS No. 31431-10-4](/img/structure/B31640.png)
5-(Methylsulfanyl)-2-nitroaniline
Overview
Description
5-(Methylsulfanyl)-2-nitroaniline, also known as MSNA, is a heterocyclic compound derived from aniline and sulfuric acid. It is a colorless crystalline solid with a melting point of 68-70 °C and a boiling point of 200 °C. MSNA is an important intermediate for the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of rubber and plastic materials, and as a corrosion inhibitor in some industrial processes.
Scientific Research Applications
Molecular Electronics
5-(Methylsulfanyl)-2-nitroaniline: has potential applications in the field of molecular electronics, particularly as a component in molecular switches . These switches can exist in multiple stable states and can be altered by external stimuli, which is fundamental for the development of molecular logic gates capable of performing logical and arithmetic operations.
Metallacarboranes Synthesis
The compound is used in the synthesis of metallacarboranes, where it acts as a substituent that contributes to the stabilization of the molecule through intramolecular hydrogen and chalcogen bonds . This is crucial for the creation of symmetrically and unsymmetrically substituted derivatives with specific structural and electronic properties.
Cytotoxic Activity
Derivatives of 5-(Methylsulfanyl)-2-nitroaniline have been studied for their cytotoxic activity against cancer cell lines . The breakdown products of these derivatives, particularly isothiocyanates, show promising results in inhibiting the growth of lung and breast cancer cells.
Glucosinolate Research
In the context of glucosinolate research, 5-(Methylsulfanyl)-2-nitroaniline derivatives are identified and analyzed for their role in plant defense mechanisms and potential anticancer properties . The compound’s derivatives are part of a broader class of organic compounds that are being studied for their natural bioactivity.
Organic Synthesis
This compound is also involved in organic synthesis pathways, where it serves as a building block for more complex molecules. Its presence in the synthetic pathway is crucial for the formation of various organic compounds with diverse applications .
Medicinal Chemistry
In medicinal chemistry, 5-(Methylsulfanyl)-2-nitroaniline is explored for its role in the synthesis of benzimidazole derivatives, which are known to control or inhibit indocyanine 2, 3-dioxygenase (IDO) activity . IDO inhibitors have therapeutic potential in treating diseases such as cancer and infections.
Chemical Reference Material
The compound is available as a high-quality chemical reference material, which is essential for laboratory analysis and proficiency testing in various research applications . It ensures the accuracy and reliability of experimental results.
properties
IUPAC Name |
5-methylsulfanyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJZKYOSJGALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-2-nitroaniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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